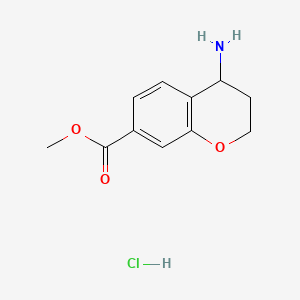
Methyl 4-aminochromane-7-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-aminochromane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a chromane ring system substituted with an amino group and a carboxylate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminochromane-7-carboxylate hydrochloride typically involves the reaction of 2-bromomethyl-6-chlorobenzoic acid methyl ester with triethylamine and ®-methyl 4-aminochromane-7-carboxylate in toluene . The reaction conditions include maintaining an inert atmosphere and room temperature storage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving esterification and amination reactions under controlled conditions.
化学反応の分析
Types of Reactions
Methyl 4-aminochromane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxylate ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted chromane compounds.
科学的研究の応用
Methyl 4-aminochromane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-aminochromane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chromane ring system can interact with various enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
Methyl 4-aminooxane-4-carboxylate hydrochloride: Similar structure but with an oxane ring instead of a chromane ring.
Methyl ®-4-aminochromane-7-carboxylate hydrochloride: A stereoisomer with similar properties.
Uniqueness
Methyl 4-aminochromane-7-carboxylate hydrochloride is unique due to its specific chromane ring system and the presence of both amino and carboxylate ester functional groups. This combination of features makes it a versatile compound for various chemical and biological applications .
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
methyl 4-amino-3,4-dihydro-2H-chromene-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7;/h2-3,6,9H,4-5,12H2,1H3;1H |
InChIキー |
YVWOWWYTENVLOG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCO2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


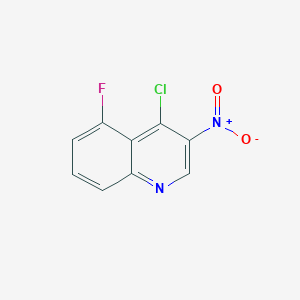
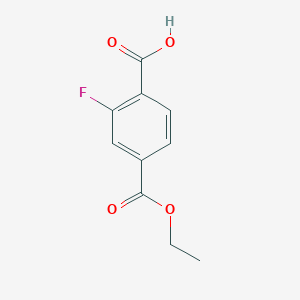

![4-Methylbenzo[b]thiophen-2-amine](/img/structure/B13658419.png)
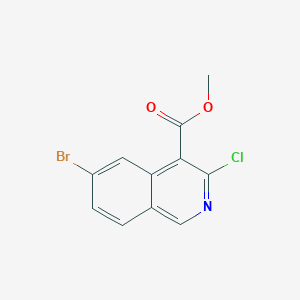
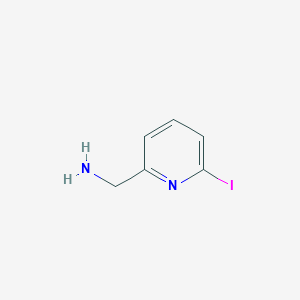

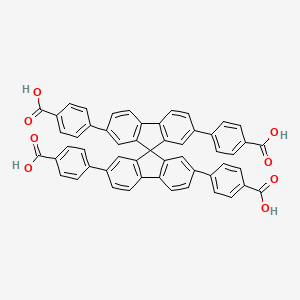
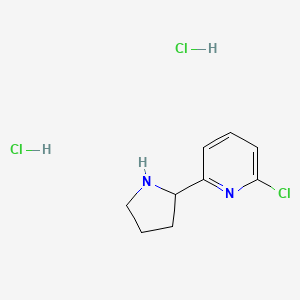
![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
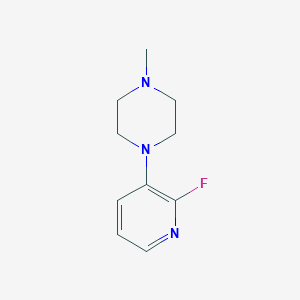

![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)
